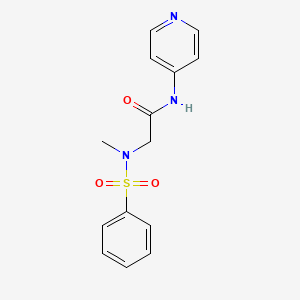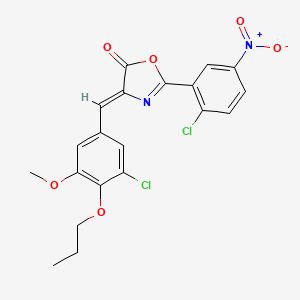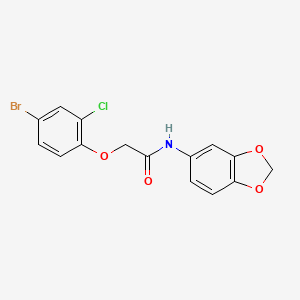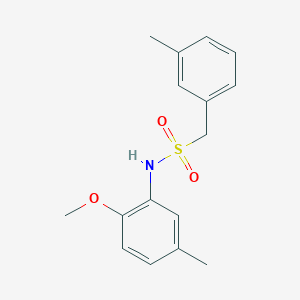
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4-pyridinylglycinamide
Übersicht
Beschreibung
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4-pyridinylglycinamide, commonly known as MSV-001, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of N-acyl amino acid derivatives and has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of MSV-001 is not fully understood, but it is believed to involve the inhibition of various enzymes, such as histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while proteasomes are responsible for the degradation of misfolded and damaged proteins. By inhibiting these enzymes, MSV-001 can alter gene expression and protein degradation, leading to the observed biological effects.
Biochemical and Physiological Effects:
MSV-001 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, protection of neurons from oxidative stress and inflammation-induced damage, and inhibition of pro-inflammatory cytokine and chemokine production. These effects are believed to be mediated by the compound's ability to inhibit various enzymes, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MSV-001 for laboratory experiments is its high potency and selectivity. This allows researchers to use lower concentrations of the compound, reducing the risk of off-target effects. Additionally, MSV-001 is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of MSV-001 is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MSV-001. One area of interest is the development of MSV-001 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of MSV-001's potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and to optimize its use in laboratory experiments.
Conclusion:
In conclusion, MSV-001 is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments, make it an attractive target for further research. With continued investigation, MSV-001 has the potential to become a valuable tool for studying various biological processes and for developing new treatments for a wide range of diseases.
Wissenschaftliche Forschungsanwendungen
MSV-001 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, MSV-001 has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, MSV-001 has been shown to protect neurons from oxidative stress and inflammation-induced damage. In inflammation, MSV-001 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17(21(19,20)13-5-3-2-4-6-13)11-14(18)16-12-7-9-15-10-8-12/h2-10H,11H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHEASESPSTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4-pyridinylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-ethyl-6-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4757219.png)

![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclohexanecarboxamide](/img/structure/B4757229.png)
![2-chloro-6-fluorobenzyl N-[(4-nitrophenyl)sulfonyl]glycinate](/img/structure/B4757230.png)
![4-{4-(4-methoxyphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4757231.png)


![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)
![3,8-diallyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4757267.png)
![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)


![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4757301.png)